1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene
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Overview
Description
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms, and two fluorine atoms are introduced, one of which is part of a fluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene typically involves multiple steps. One common method includes the fluorination of a dichlorobenzene derivative. The process may involve the use of fluorinating agents such as xenon difluoride or other electrophilic fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce additional halogenated compounds .
Scientific Research Applications
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form sigma complexes with electrophiles, leading to various substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-fluoro-5-nitrobenzene: This compound has a nitro group instead of a fluoromethyl group, leading to different reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: The trifluoromethyl group introduces additional fluorine atoms, affecting the compound’s chemical properties.
Uniqueness
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H4Cl2F2 |
---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1,2-dichloro-4-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3H2 |
InChI Key |
CIGWNXKTGVKNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)CF |
Origin of Product |
United States |
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